9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound that belongs to the class of benzochromeno pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzochromeno pyrimidines such as 10-methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine. Compared to these, 9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one exhibits unique properties due to the presence of the trimethoxyphenyl group, which enhances its biological activity .
Biological Activity
9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound belonging to the class of benzochromeno pyrimidines. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trimethoxyphenyl group attached to a benzochromeno-pyrimidine core. The molecular formula is C₁₈H₁₅N₃O₃, and its synthesis typically involves the reaction of 1H-benzo[f]chromenes with various amines.
The biological activity of this compound is attributed to its interaction with multiple molecular targets. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and protein synthesis. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzochromeno pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against colorectal cancer cells (LoVo and HCT-116) with IC₅₀ values ranging from 11.79 µM to 19.55 µM, indicating potent activity compared to standard chemotherapy agents like oxaliplatin and 5-fluorouracil .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) | Comparison Standard |
---|---|---|---|
3a | LoVo | 14.99 | Oxaliplatin |
3g | HCT-116 | 11.79 | 5-FU |
3b | LoVo | 19.55 | Oxaliplatin |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal properties. Similar compounds in the benzochromeno family have shown effectiveness against a range of pathogens, suggesting that this compound may exhibit comparable activities . The exact mechanisms may involve interference with microbial cell wall synthesis or inhibition of key enzymatic processes.
Case Studies
- Colorectal Cancer Study : A study synthesized several benzochromeno derivatives and evaluated their antiproliferative activity against human colon cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed superior cytotoxicity compared to established chemotherapeutics .
- Antimicrobial Evaluation : Another study investigated the antimicrobial potential of various benzochromeno derivatives, revealing that compounds with specific substituents exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Properties
CAS No. |
899217-80-2 |
---|---|
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.433 |
IUPAC Name |
14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
VZTDLJLPGJNYFI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.